N,N'-naphthalene-1,5-diylbis(4-tert-butylbenzamide)
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Overview
Description
4-TERT-BUTYL-N-[5-(4-TERT-BUTYLBENZAMIDO)NAPHTHALEN-1-YL]BENZAMIDE is a synthetic organic compound characterized by the presence of tert-butyl groups and benzamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYL-N-[5-(4-TERT-BUTYLBENZAMIDO)NAPHTHALEN-1-YL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, naphthalene, undergoes nitration to form nitronaphthalene, which is then reduced to aminonaphthalene.
Acylation: Aminonaphthalene is acylated with 4-tert-butylbenzoyl chloride to form the intermediate 4-tert-butylbenzamido-naphthalene.
Coupling Reaction: The intermediate is then coupled with 4-tert-butylbenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-TERT-BUTYL-N-[5-(4-TERT-BUTYLBENZAMIDO)NAPHTHALEN-1-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-TERT-BUTYL-N-[5-(4-TERT-BUTYLBENZAMIDO)NAPHTHALEN-1-YL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-TERT-BUTYL-N-[5-(4-TERT-BUTYLBENZAMIDO)NAPHTHALEN-1-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
N-(4-TERT-BUTYL-THIAZOL-2-YL)-4-FLUORO-BENZAMIDE: Similar in structure but contains a thiazole ring.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a pyrazole ring instead of a naphthalene ring.
Uniqueness
4-TERT-BUTYL-N-[5-(4-TERT-BUTYLBENZAMIDO)NAPHTHALEN-1-YL]BENZAMIDE is unique due to its specific arrangement of tert-butyl groups and benzamide functionalities, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C32H34N2O2 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
4-tert-butyl-N-[5-[(4-tert-butylbenzoyl)amino]naphthalen-1-yl]benzamide |
InChI |
InChI=1S/C32H34N2O2/c1-31(2,3)23-17-13-21(14-18-23)29(35)33-27-11-7-10-26-25(27)9-8-12-28(26)34-30(36)22-15-19-24(20-16-22)32(4,5)6/h7-20H,1-6H3,(H,33,35)(H,34,36) |
InChI Key |
GWHLOOLCLKUULV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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